molecular formula C11H10N4O10 B094860 2,4,6-Trinitrophenylglutamic acid CAS No. 1049-19-0

2,4,6-Trinitrophenylglutamic acid

Cat. No. B094860
CAS RN: 1049-19-0
M. Wt: 358.22 g/mol
InChI Key: HKLNGIOGRQNJQZ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trinitrophenylglutamic acid (TNP-Glu) is a chemical compound that has been widely used in scientific research as a tool to study the immune system. It is a hapten, which means that it is a small molecule that can elicit an immune response only when it is attached to a larger carrier molecule. TNP-Glu has been used to study the mechanisms of antigen presentation, T cell activation, and antibody production.

Mechanism Of Action

2,4,6-Trinitrophenylglutamic acid works by binding to specific receptors on the surface of immune cells, such as T cells and B cells. This binding triggers a series of signaling events that lead to the activation of the immune response. 2,4,6-Trinitrophenylglutamic acid is recognized by the immune system as a foreign molecule, or antigen, and the immune system responds by producing antibodies that can recognize and neutralize the antigen.

Biochemical And Physiological Effects

2,4,6-Trinitrophenylglutamic acid has been shown to have a number of biochemical and physiological effects on the immune system. It can activate T cells and B cells, stimulate cytokine production, and promote the development of memory cells. It has also been shown to induce apoptosis, or programmed cell death, in certain types of immune cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2,4,6-Trinitrophenylglutamic acid in lab experiments is that it is a well-characterized molecule with a known structure and mechanism of action. This makes it a useful tool for studying the immune system and developing new vaccines and therapies. However, one limitation of using 2,4,6-Trinitrophenylglutamic acid is that it is a hapten, which means that it must be attached to a larger carrier molecule in order to elicit an immune response. This can make it more difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for research involving 2,4,6-Trinitrophenylglutamic acid. One area of interest is the development of new vaccines and therapies based on 2,4,6-Trinitrophenylglutamic acid and related compounds. Another area of interest is the use of 2,4,6-Trinitrophenylglutamic acid in the study of autoimmune diseases, where the immune system mistakenly attacks the body's own tissues. 2,4,6-Trinitrophenylglutamic acid may also have applications in cancer immunotherapy, where it could be used to stimulate the immune system to attack cancer cells.

Synthesis Methods

2,4,6-Trinitrophenylglutamic acid can be synthesized by reacting 2,4,6-trinitrophenol (picric acid) with L-glutamic acid. The reaction is typically carried out in a solvent such as methanol or ethanol, and a catalyst such as hydrochloric acid or sulfuric acid may be used to promote the reaction. The resulting product is a yellow crystalline powder that is soluble in water.

Scientific Research Applications

2,4,6-Trinitrophenylglutamic acid has been used in a variety of scientific research applications, including the study of the immune system, the development of vaccines, and the diagnosis and treatment of diseases. It has been used to study the mechanisms of antigen presentation, T cell activation, and antibody production. It has also been used to develop vaccines against infectious diseases such as influenza and HIV.

properties

CAS RN

1049-19-0

Product Name

2,4,6-Trinitrophenylglutamic acid

Molecular Formula

C11H10N4O10

Molecular Weight

358.22 g/mol

IUPAC Name

(2S)-2-(2,4,6-trinitroanilino)pentanedioic acid

InChI

InChI=1S/C11H10N4O10/c16-9(17)2-1-6(11(18)19)12-10-7(14(22)23)3-5(13(20)21)4-8(10)15(24)25/h3-4,6,12H,1-2H2,(H,16,17)(H,18,19)/t6-/m0/s1

InChI Key

HKLNGIOGRQNJQZ-LURJTMIESA-N

Isomeric SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-]

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NC(CCC(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NC(CCC(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

1049-19-0

synonyms

2,4,6-TNP-glutamic acid
2,4,6-trinitrophenylglutamic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.